7-(benzyloxy)-2H-chromen-2-one

Aryl Hydrocarbon Receptor AhR Luciferase Reporter Assay 7-Alkoxycoumarin SAR

7-(Benzyloxy)-2H-chromen-2-one (7-benzyloxycoumarin, CHEMBL145781) is a synthetic small-molecule coumarin derivative (C₁₆H₁₂O₃, MW 252.26 g/mol) characterized by a benzyloxy substituent at the 7-position of the 2H-chromen-2-one core. This substitution eliminates the hydrogen-bond donor capacity present in 7-hydroxycoumarin (umbelliferone) while increasing lipophilicity (predicted logP ~3.4) and introducing a rotatable benzyl moiety that critically shapes target engagement profiles.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 31005-04-6
Cat. No. B3062568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-2H-chromen-2-one
CAS31005-04-6
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C16H12O3/c17-16-9-7-13-6-8-14(10-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyQDLFCBKKECTJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-2H-chromen-2-one (CAS 31005-04-6): Procurement-Relevant Identity and Core Pharmacological Profile for Scientific Selection


7-(Benzyloxy)-2H-chromen-2-one (7-benzyloxycoumarin, CHEMBL145781) is a synthetic small-molecule coumarin derivative (C₁₆H₁₂O₃, MW 252.26 g/mol) characterized by a benzyloxy substituent at the 7-position of the 2H-chromen-2-one core [1]. This substitution eliminates the hydrogen-bond donor capacity present in 7-hydroxycoumarin (umbelliferone) while increasing lipophilicity (predicted logP ~3.4) and introducing a rotatable benzyl moiety that critically shapes target engagement profiles [1]. The compound is annotated as an investigative discovery agent targeting multiple carbonic anhydrase isoforms (CA-I, CA-IV, CA-IX, CA-XII, CA-XIV) and has been employed as a key synthetic intermediate and pharmacophoric scaffold for developing multi-target ligands directed at neurodegenerative disease targets including monoamine oxidases (MAO) and cholinesterases (ChEs) [1][2].

Why 7-Benzyloxycoumarin Cannot Be Interchanged with 7-Hydroxy-, 7-Methoxy-, or 7-Ethoxycoumarin in Target Profiling and Assay Development


The 7-benzyloxy modification fundamentally alters the biological fingerprint relative to common in-class analogs: 7-hydroxycoumarin (umbelliferone) is a polar, fluorescent metabolite with known CYP2A6 substrate/inhibitor activity; 7-ethoxycoumarin is a widely used P450 substrate that robustly induces CYP1A1; 7-methoxycoumarin (herniarin) is a natural product fluorophore [1][2]. In head-to-head evaluations, 7-benzyloxycoumarin displays qualitatively different behavior—it activates the aryl hydrocarbon receptor (AhR) whereas smaller 7-alkoxy congeners do not, it fails to induce CYP1A1 under conditions where 7-ethoxycoumarin does, and its benzyloxy group confers a distinct MAO-B selectivity fingerprint that is absent in the 7-hydroxy or 7-methoxy series [1][2]. Simply substituting a cheaper or more readily available 7-alkoxycoumarin into an assay or synthetic scheme calibrated for the 7-benzyloxy derivative risks altering target engagement, metabolic stability, and fluorescent properties in ways that cannot be predicted from the coumarin core alone.

Quantitative Differentiation Evidence for 7-Benzyloxycoumarin vs. Closest Analogs: Assay-by-Assay Procurement Justification


AhR Activation: 7-Benzyloxycoumarin Is an Active AhR Ligand, Whereas 7-Hydroxy- and 7-Methoxycoumarin Show No Reported Activation in the Same Assay System

In a cell-based AhR luciferase reporter assay, 7-benzyloxycoumarin was among five 7-alkoxycoumarins that activated AhR, though its potency was lower than the best-in-series compound 7-isopentenyloxycoumarin [1]. Critically, the parent 7-hydroxycoumarin (umbelliferone) and simple 7-methoxycoumarin were not reported as AhR activators in this study, establishing that the benzyloxy substituent uniquely confers AhR modulatory capacity within the 7-alkoxy series [1]. The study further demonstrated that the 3,3-dimethylallyloxy side chain is the key pharmacophoric feature for maximal AhR activation, placing 7-benzyloxycoumarin in a distinct intermediate activity class [1].

Aryl Hydrocarbon Receptor AhR Luciferase Reporter Assay 7-Alkoxycoumarin SAR Immunomodulation

CYP1A1 Induction Liability: 7-Benzyloxycoumarin Is a Non-Inducer, in Contrast to 7-Ethoxycoumarin and 4-Methyl-7-ethoxycoumarin

In a rat liver slice model measuring ethoxyresorufin O-deethylase (EROD) activity as a marker of CYP1A1 induction, incubation with 7-benzyloxycoumarin had no evident inducing or suppressing effect on either EROD or PROD activity [1]. By contrast, 7-ethoxycoumarin and especially 4-methyl-7-ethoxycoumarin produced robust induction, with the latter reaching EROD activity maxima comparable to β-naphthoflavone (BNF) at 10–32 μM [1]. This demonstrates that the benzyloxy substituent at position 7 functionally decouples the coumarin scaffold from the CYP1A1 induction liability inherent to ethoxy-substituted analogs.

CYP1A1 Induction EROD Activity Drug-Drug Interaction Risk Rat Liver Slices

Multi-Target Neurodegenerative Profiling: The 7-Benzyloxy Scaffold Yields Nanomolar MAO-B Inhibition with Micromolar ChE Activity, a Profile Not Achievable with 7-Hydroxycoumarin

The 4-aminomethyl-7-benzyloxy-2H-chromen-2-one series produced compounds with single-digit nanomolar MAO-B inhibitory activity. Compound 3 (the unsubstituted benzyloxy parent within the series) displayed an IC₅₀ of 3.9 nM against human MAO-B with a selectivity index (SI) of 167 over MAO-A, alongside moderate AChE inhibition (IC₅₀ = 6.2 μM) and 43% BChE inhibition at 10 μM [1]. Several analogs achieved triple-acting profiles (MAO-B + AChE + BChE) with nanomolar MAO-B potency and low-micromolar ChE IC₅₀ values [1]. This multi-target profile is scaffold-dependent: 7-hydroxycoumarin analogs, by contrast, exhibit preferential CYP2A6 inhibition (IC₅₀ values in the low-micromolar range for the most potent dihydroxy derivatives) and lack significant MAO-B activity in comparable assays [2].

Monoamine Oxidase B Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease Multi-Target Ligand

Carbonic Anhydrase Multi-Isoform Annotation: 7-Benzyloxycoumarin Is a Documented Inhibitor of CA-I, CA-IV, CA-IX, CA-XII, and CA-XIV

According to the Therapeutic Target Database, 7-(benzyloxy)-2H-chromen-2-one is annotated as an inhibitor of five carbonic anhydrase isoforms: the cytosolic CA-I, the membrane-associated CA-IV, and the tumor-associated/transmembrane isoforms CA-IX, CA-XII, and CA-XIV [1]. This broad multi-isoform CA inhibition profile is mechanistically consistent with the established coumarin-based CA inhibition mechanism (lactone hydrolysis to 2-hydroxycinnamic acid derivatives that occlude the active site entrance) [2]. In contrast, simpler 7-hydroxycoumarin and 7-methoxycoumarin have not been comparably profiled across the full CA isoform panel, and their lower lipophilicity and distinct hydrolysis kinetics likely yield different isoform selectivity patterns [2].

Carbonic Anhydrase Inhibition Tumor-Associated CA Isoforms Multi-Target Pharmacology

AChE Inhibitory Potency of 7-Benzyloxycoumarin Derivatives Matches or Exceeds Donepezil in Direct Comparative In Vitro Assays

A series of twenty 7-benzyloxycoumarin-based derivatives was evaluated for AChE inhibitory activity using donepezil as a reference standard [1]. Five compounds exhibited AChE IC₅₀ values superior to donepezil (IC₅₀ = 0.711 μM): compound 5b (IC₅₀ = 0.451 μM), 5d (IC₅₀ = 0.625 μM), 13c (IC₅₀ = 0.466 μM), 16a (IC₅₀ = 0.500 μM), and 16b (IC₅₀ = 0.590 μM) [1]. The most potent compound (5b) is approximately 1.6-fold more potent than donepezil in this assay system. Furthermore, in vivo evaluation confirmed that compounds 5b, 13c, and 16a produced significant memory improvement in a scopolamine-induced impairment mouse model, demonstrating that the in vitro potency advantage translates to in vivo efficacy [1].

Acetylcholinesterase Inhibition Donepezil Benchmark Alzheimer's Disease In Vivo Memory Improvement

CYP Induction Clean Profile: 7-Benzyloxycoumarin Lacks Both CYP1A1 Induction and Suppression, Unlike 7-Ethoxycoumarin

Beyond the qualitative observation of lack of CYP1A1 induction, the same rat liver slice study explicitly noted that 7-benzyloxycoumarin had no evident suppressing effect on either EROD or PROD activity, distinguishing it not only from inducers but also from mechanism-based inactivators or suppressors of CYP expression [1]. This is in direct contrast to 7-ethoxycoumarin, which is a well-established CYP1A substrate and inducer, and to 4-methyl-7-ethoxycoumarin, which produced maximal induction [1]. The clean CYP interaction profile of 7-benzyloxycoumarin makes it a preferable scaffold for probes intended to avoid cytochrome P450 induction liabilities.

CYP Induction Drug-Drug Interaction Hepatocyte Assay Off-Target Safety

Optimal Research and Industrial Application Scenarios for 7-(Benzyloxy)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Alzheimer's Disease Multi-Target Drug Discovery: MAO-B/ChE Dual and Triple Inhibitor Development

Based on the demonstration that the 4-aminomethyl-7-benzyloxy-2H-chromen-2-one scaffold yields compounds with nanomolar MAO-B IC₅₀ (3.9 nM) and low-micromolar AChE/BChE inhibition, procurement of 7-benzyloxycoumarin is justified as a key synthetic intermediate for structure-activity relationship (SAR) expansion around this privileged multi-target phenotype [1]. This scenario is specifically supported by the Rullo et al. (2019) study identifying triple-acting compounds and provides a rational alternative to 7-hydroxycoumarin-based series, which lack significant MAO-B activity [2].

AhR Pathway Screening and Immunomodulatory Probe Development

7-Benzyloxycoumarin is a validated AhR activator in the luciferase reporter assay, whereas 7-hydroxycoumarin and 7-methoxycoumarin are not reported as AhR ligands [1]. This property makes 7-benzyloxycoumarin the appropriate choice for constructing focused libraries or probe molecules targeting the AhR signaling axis, particularly in immunology and xenobiotic sensing research where moderate AhR agonism (rather than maximal activation) is desired.

In Vitro Metabolism and Drug-Drug Interaction Studies Requiring CYP1A1-Neutral Control Compounds

The direct head-to-head rat liver slice data demonstrate that 7-benzyloxycoumarin neither induces nor suppresses CYP1A1 (EROD) or CYP2B (PROD) activity, in stark contrast to 7-ethoxycoumarin [1]. This clean CYP induction profile supports the use of 7-benzyloxycoumarin as a negative control or scaffold in hepatic metabolism and toxicology panels where CYP induction must be excluded as a confounding variable.

Carbonic Anhydrase Inhibitor Screening and Tumor Hypoxia Target Validation

With its documented multi-isoform carbonic anhydrase inhibition annotation spanning the tumor-associated isoforms CA-IX and CA-XII [1], 7-benzyloxycoumarin serves as a starting point for developing CA-targeted anticancer agents. Its benzyloxy substitution pattern is mechanistically linked to altered isoform selectivity relative to natural coumarins, making it the appropriate procurement choice for medicinal chemistry campaigns focused on CA-IX/XII-selective inhibition [2].

Quote Request

Request a Quote for 7-(benzyloxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.